Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate typically involves the reaction of ethyl heptanoate with 3-(pyrrolidinomethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and yield. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and cognitive-enhancing properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems, including the cholinergic and glutamatergic systems. It may also interact with various receptors and enzymes, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate can be compared with other similar compounds, such as:
- Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate
- Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate
- 4-Cyano-4’-piperidinomethyl benzophenone
These compounds share similar structural features but differ in their specific chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 7-oxo-7-[3-(pyrrolidin-1-ylmethyl)phenyl]heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-2-24-20(23)12-5-3-4-11-19(22)18-10-8-9-17(15-18)16-21-13-6-7-14-21/h8-10,15H,2-7,11-14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYDPDZDXAZFHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643233 |
Source
|
Record name | Ethyl 7-oxo-7-{3-[(pyrrolidin-1-yl)methyl]phenyl}heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-10-3 |
Source
|
Record name | Ethyl 7-oxo-7-{3-[(pyrrolidin-1-yl)methyl]phenyl}heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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